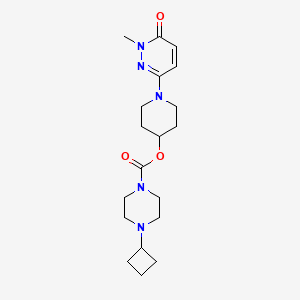

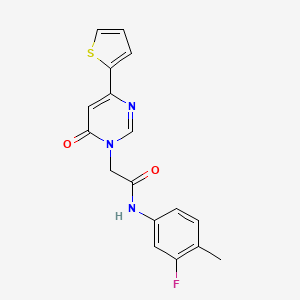

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as LML134 , is a histamine H3 receptor inverse agonist . It has been studied for the clinical treatment of excessive sleep disorders . The compound is part of a class of organic compounds known as benzanilides .

Molecular Structure Analysis

The empirical formula of the compound is C6H6N2O3 . The InChI code is 1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 154.12 . More specific physical and chemical properties may need to be determined experimentally.Applications De Recherche Scientifique

Discovery in Sleep Disorder Treatment

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, identified as LML134, is an inverse agonist for the histamine H3 receptor. It was discovered during research aimed at treating excessive sleep disorders. This compound was optimized to achieve high receptor occupancy quickly, followed by rapid disengagement to provide therapeutic benefits without the side effect of insomnia (Troxler et al., 2019).

Role in Antibacterial Activity

The compound has also been explored in the context of antibacterial activity. A study involving the cyclization reaction of N-(4-chlorophenyl)-β-alanine, which leads to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, has shown the formation of various derivatives, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these compounds exhibited weak antibacterial activity (Anusevičius et al., 2014).

Insecticidal Properties

Further research into dihydropiperazine neonicotinoid compounds, which include variations of the compound, showed that they can be effective as insecticidal agents. These studies highlighted the bioisosteric replacement potential of the dihydropiperazine ring system for imidazolidine in neonicotinoid compounds (Samaritoni et al., 2003).

Synthesis and Applications in Organic Chemistry

The synthesis processes involving this compound or its derivatives have been a topic of interest in organic chemistry. These processes often lead to the creation of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of novel annelated 2-oxopiperazines and their interactions with N-arylmaleimides have been studied, leading to the formation of new heterocyclic systems (Svetlana et al., 2015).

Mécanisme D'action

As a histamine H3 receptor inverse agonist, this compound has been studied for its potential therapeutic benefits in treating excessive sleep disorders . The focus has been on identifying compounds that achieve high receptor occupancy within a short time, followed by fast disengagement from the receptor .

Propriétés

IUPAC Name |

[1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl] 4-cyclobutylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3/c1-21-18(25)6-5-17(20-21)23-9-7-16(8-10-23)27-19(26)24-13-11-22(12-14-24)15-3-2-4-15/h5-6,15-16H,2-4,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUJMFFRMZRNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)

![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2814364.png)

![5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2814366.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)

![6-isobutyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2814370.png)

![8-(2-((4-bromophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814373.png)

![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2814374.png)

![Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2814375.png)